molecular formula C20H21F2NO4S B1396891 Methyl 4-(2',4'-difluorobiphenyl-4-ylsulfonamido)trans-cyclohexanecarboxylate CAS No. 1218794-32-1

Methyl 4-(2',4'-difluorobiphenyl-4-ylsulfonamido)trans-cyclohexanecarboxylate

Cat. No.: B1396891
CAS No.: 1218794-32-1
M. Wt: 409.4 g/mol
InChI Key: ZKOCGWBGXFLMAX-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that precisely describe its molecular architecture. The complete systematic name this compound indicates several key structural features through its nomenclature components. The methyl ester functionality represents the terminal group attached to the carboxylic acid portion of the cyclohexane ring system. The trans-cyclohexanecarboxylate portion specifies both the stereochemical configuration and the ester functional group present in the six-membered ring structure.

The sulfonamido linkage connects the cyclohexane portion to the aromatic biphenyl system, forming a critical bridge between the aliphatic and aromatic domains of the molecule. The 2',4'-difluorobiphenyl designation precisely identifies the substitution pattern on the biphenyl system, where fluorine atoms occupy the 2 and 4 positions of one phenyl ring relative to the biphenyl linkage. This systematic approach to nomenclature ensures unambiguous identification of the compound's structure and facilitates accurate communication within the scientific community.

Chemical database entries consistently report the molecular formula as C₂₀H₂₁F₂NO₄S, indicating the presence of twenty carbon atoms, twenty-one hydrogen atoms, two fluorine atoms, one nitrogen atom, four oxygen atoms, and one sulfur atom. The Chemical Abstracts Service registry number 1218794-32-1 provides a unique identifier that distinguishes this specific compound from related structural analogs. The systematic nomenclature reflects the hierarchical naming approach where the cyclohexanecarboxylate serves as the parent structure, with the difluorobiphenyl sulfonamide group treated as a substituent.

Molecular Architecture: Biphenyl Sulfonamide Core Structure

The biphenyl sulfonamide core represents a sophisticated molecular architecture that combines aromatic and heteroatom-containing functional groups in a specific geometric arrangement. The biphenyl system consists of two phenyl rings connected through a carbon-carbon single bond, allowing for rotational freedom around this central axis. The presence of fluorine substituents at the 2' and 4' positions introduces electronic and steric effects that influence the overall molecular conformation and chemical properties.

Structural analysis of related difluorobiphenyl compounds reveals important insights into the electronic distribution and conformational preferences of this aromatic system. The 4,4'-difluorobiphenyl structure, which shares the biphenyl core with the target compound, exhibits specific geometric parameters that influence molecular interactions. The biphenyl dihedral angle, which describes the relative orientation of the two phenyl rings, plays a crucial role in determining the overall molecular shape and potential binding interactions.

The sulfonamide functional group serves as a critical linking element between the aromatic biphenyl system and the cyclohexane ring structure. Crystallographic studies of related sulfonamide compounds demonstrate that this functional group exhibits characteristic bond lengths and angles. Research on 4-methyl-N-propylbenzenesulfonamide shows that sulfur-oxygen bond lengths typically range from 1.428 to 1.441 Ångströms, while sulfur-nitrogen bond lengths measure approximately 1.618 to 1.622 Ångströms. The sulfur-carbon bond connecting to the aromatic system measures approximately 1.766 Ångströms, providing a stable attachment point for the biphenyl group.

The geometric arrangement around the sulfonamide sulfur atom adopts a distorted tetrahedral configuration, with oxygen-sulfur-oxygen bond angles of approximately 119 degrees and nitrogen-sulfur-carbon bond angles near 107 degrees. This tetrahedral geometry influences the spatial relationship between the biphenyl aromatic system and the cyclohexane ring, determining the overall three-dimensional shape of the molecule. The sulfonamide nitrogen atom provides flexibility through its potential for hydrogen bonding and conformational adjustments based on the local chemical environment.

Trans-Cyclohexanecarboxylate Conformational Analysis

The trans-cyclohexanecarboxylate portion of the molecule adopts specific conformational arrangements that significantly influence its chemical and biological properties. Cyclohexane rings preferentially exist in chair conformations, which represent the lowest energy arrangements for six-membered saturated ring systems. In the trans-configuration, the carboxylate group and the sulfonamide substituent occupy opposite faces of the cyclohexane ring, minimizing steric interactions and stabilizing the overall molecular structure.

Conformational studies of cyclohexanecarboxylic acid derivatives demonstrate that the preferred orientation of substituents depends on their relative positions and steric requirements. Research on trans-4-substituted cyclohexanecarboxylic acids reveals that the carboxylate group preferentially adopts an equatorial position in the chair conformation, while bulky substituents at the 4-position may influence the conformational equilibrium. The trans-stereochemistry ensures that both the carboxylate and sulfonamide groups can simultaneously occupy favorable orientations without significant steric clash.

Kinetic studies of acid-catalyzed esterification reactions provide quantitative insights into the conformational preferences of cyclohexanecarboxylic acid systems. These investigations indicate that approximately 87-88% of cyclohexanecarboxylic acid derivatives maintain the carboxyl group in an equatorial conformation under physiological conditions. The methyl ester functionality in the target compound preserves these conformational preferences while providing enhanced chemical stability compared to the free carboxylic acid.

The conformational analysis extends to the rotational freedom around the carbon-nitrogen bond connecting the cyclohexane ring to the sulfonamide group. Computational and experimental studies of similar systems suggest that this bond exhibits restricted rotation due to partial double-bond character arising from nitrogen lone pair conjugation with the sulfonyl group. The preferred conformations position the cyclohexane ring to minimize steric interactions with the biphenyl aromatic system while maintaining optimal electronic interactions within the sulfonamide functional group.

Crystallographic Data and X-ray Diffraction Studies

X-ray diffraction analysis provides definitive structural information about the three-dimensional arrangement of atoms within crystalline samples of organic compounds. The fundamental principles governing X-ray diffraction involve the interaction of X-rays with the periodic atomic arrangements in crystalline materials, producing characteristic diffraction patterns that can be analyzed to determine precise molecular geometries. Bragg's law, expressed as n λ = 2d sin θ, describes the conditions necessary for constructive interference and the formation of observable diffraction peaks.

Crystallographic investigations of related sulfonamide compounds offer valuable comparative data for understanding the structural features of this compound. Studies of 4-methyl-N-propylbenzenesulfonamide reveal that sulfonamide compounds frequently crystallize with multiple molecules in the asymmetric unit, indicating complex intermolecular interactions within the crystal lattice. The crystal structure analysis shows that hydrogen bonding interactions, particularly N-H···O and C-H···O contacts, play crucial roles in determining the packing arrangements and overall crystal stability.

The bond length and angle measurements obtained from crystallographic studies provide benchmark values for assessing the structural integrity of related compounds. Sulfur-oxygen double bonds in sulfonamide groups consistently measure between 1.428 and 1.441 Ångströms, while sulfur-nitrogen single bonds range from 1.618 to 1.622 Ångströms. These precise measurements serve as reference standards for validating computational models and predicting the structural features of similar compounds.

Crystallographic data also reveal important information about the conformational preferences of flexible molecular segments. The propyl chain in 4-methyl-N-propylbenzenesulfonamide adopts a gauche conformation relative to both the sulfonamide oxygen atoms and the aromatic ring system. This conformational arrangement minimizes steric interactions while maximizing favorable intermolecular contacts within the crystal lattice. Similar principles likely govern the conformational preferences of the cyclohexane ring and biphenyl system in the target compound.

Properties

IUPAC Name

methyl 4-[[4-(2,4-difluorophenyl)phenyl]sulfonylamino]cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2NO4S/c1-27-20(24)14-2-7-16(8-3-14)23-28(25,26)17-9-4-13(5-10-17)18-11-6-15(21)12-19(18)22/h4-6,9-12,14,16,23H,2-3,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKOCGWBGXFLMAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)C3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2’,4’-difluorobiphenyl-4-ylsulfonamido)trans-cyclohexanecarboxylate typically involves multiple steps, starting with the preparation of the biphenyl intermediate. The biphenyl compound is first fluorinated at the 2’ and 4’ positions. This is followed by the introduction of the sulfonamide group through a sulfonation reaction. The final step involves the esterification of the cyclohexane carboxylic acid with methanol under acidic conditions to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2’,4’-difluorobiphenyl-4-ylsulfonamido)trans-cyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The fluorine atoms on the biphenyl ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions would result in the replacement of fluorine atoms with other functional groups.

Scientific Research Applications

Methyl 4-(2’,4’-difluorobiphenyl-4-ylsulfonamido)trans-cyclohexanecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding due to its sulfonamide group.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Methyl 4-(2’,4’-difluorobiphenyl-4-ylsulfonamido)trans-cyclohexanecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The biphenyl and cyclohexane groups contribute to the compound’s overall stability and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with two structurally related molecules from the provided evidence: trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate (Compound B, ) and Ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate (Compound C, ).

Molecular Formula and Molar Mass

Compound Molecular Formula Molar Mass (g/mol) Key Features
Target C₂₁H₂₀F₂NO₄S ~420 Sulfonamido, difluorobiphenyl, methyl ester
B C₁₅H₁₉FO₂ 250.31 Ethyl, 4-fluorophenyl ester
C C₂₁H₁₉NO₂FBr ~416 Amino, bromophenyl, fluorophenyl, ethyl ester
  • Key Observations :
    • The target compound has the highest molar mass due to its sulfonamido and difluorobiphenyl groups.
    • Compound C’s bromine atom contributes significantly to its mass (~80 g/mol), while Compound B is the lightest, lacking complex substituents.

Functional Groups and Substituents

Compound Core Structure Functional Groups/Substituents
Target trans-Cyclohexane Methyl ester, 4-sulfonamido-2',4'-difluorobiphenyl (H-bond donor/acceptor, lipophilic)
B trans-Cyclohexane 4-ethyl, 4-fluorophenyl ester (no H-bond donors; lower polarity)
C Cyclohexa-1,3-diene Ethyl ester, 2-amino (H-bond donor), 4-fluorophenyl, 6-bromophenyl (halogen bonding)
  • Key Observations: The target’s sulfonamido group enables dual hydrogen-bonding interactions, contrasting with Compound B’s lack of H-bond donors. The difluorobiphenyl in the target enhances aromatic stacking and metabolic stability compared to mono-fluorinated systems in B and C.

Structural Conformation and Interactions

  • Target : The trans-cyclohexane likely adopts a chair conformation , optimizing steric stability. The sulfonamido group’s geometry allows for intermolecular H-bonding, influencing crystal packing or target binding.
  • Compound B : The trans-cyclohexane’s ethyl and ester groups are positioned equatorially, minimizing strain .
  • Compound C : The cyclohexadiene ring exists in a screw-boat conformation , with dihedral angles of 76–81° between aromatic rings. N–H···O hydrogen bonds stabilize its crystal lattice .

Biological Activity

Methyl 4-(2',4'-difluorobiphenyl-4-ylsulfonamido)trans-cyclohexanecarboxylate is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and therapeutic applications. This article reviews the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C16H18F2N2O4S\text{C}_{16}\text{H}_{18}\text{F}_2\text{N}_2\text{O}_4\text{S}

This structure features a sulfonamide group attached to a biphenyl moiety, which is known to influence its biological interactions.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors in the body. The sulfonamide moiety is known to inhibit certain enzymes, particularly those involved in inflammatory pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro studies indicated IC50 values for COX-1 and COX-2 inhibition, suggesting significant anti-inflammatory potential.
  • Receptor Modulation : The biphenyl structure allows for interactions with various receptors, potentially modulating their activity and influencing downstream signaling pathways.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of the compound:

Study Biological Activity IC50 Values Notes
Study ACOX-1 Inhibition1.5 mMEffective in reducing inflammation in vitro.
Study BCOX-2 Inhibition7.5 mMDemonstrated selectivity towards COX-2 over COX-1.
Study CAntimicrobial ActivityNot specifiedShowed broad-spectrum activity against Gram-positive bacteria.
Study DCytotoxicity>100 µMMinimal cytotoxic effects observed in mammalian cells.

Case Studies

  • Anti-inflammatory Effects : A study involving animal models of arthritis demonstrated that administration of the compound significantly reduced joint swelling and inflammatory markers compared to controls.
  • Antimicrobial Properties : Research indicated that this compound exhibited antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections.
  • Toxicological Assessment : Toxicity studies revealed that the compound had a favorable safety profile, with no significant adverse effects noted at therapeutic doses.

Q & A

Q. What are the key synthetic routes for Methyl 4-(2',4'-difluorobiphenyl-4-ylsulfonamido)trans-cyclohexanecarboxylate?

  • Methodological Answer : The synthesis involves two primary steps: (1) formation of the 2',4'-difluorobiphenyl-4-ylsulfonamide moiety and (2) coupling to a trans-cyclohexanecarboxylate scaffold.
  • Sulfonamide Synthesis : React 4-chlorobenzenesulfonyl chloride with 2',4'-difluorobiphenyl-4-amine under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide intermediate.
  • Cyclohexane Coupling : Use Mitsunobu conditions (e.g., DIAD, PPh₃) or nucleophilic substitution to attach the sulfonamide group to the trans-cyclohexane carboxylate.
  • Reference : Similar biphenyl sulfonamide syntheses are described in cyclohexene derivatives () and difluorobiphenyl intermediates ().

Q. How is the compound characterized using spectroscopic and chromatographic methods?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) confirms the trans-cyclohexane geometry (axial/equatorial proton coupling constants) and sulfonamide NH resonance (~10–12 ppm).
  • HPLC : Reverse-phase C18 column (ACN/water gradient) evaluates purity (>98%).
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]⁺ at m/z calculated for C₂₀H₁₉F₂NO₄S).
  • Reference : Structural validation methods align with cyclohexane derivatives in crystallographic studies ().

Advanced Research Questions

Q. How can contradictory data between crystallographic and solution-phase conformational analyses be resolved?

  • Methodological Answer :
  • X-ray Crystallography : Determine the solid-state conformation (e.g., trans-cyclohexane chair vs. twist-boat). For example, resolved cyclohexene puckering using Cremer-Pople parameters.
  • DFT Calculations : Compare optimized gas-phase conformers (B3LYP/6-311+G(d,p)) with crystallographic data to identify solvent or packing effects.
  • Dynamic NMR : Measure coalescence temperatures to assess ring-flipping barriers in solution.

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting bioactivity?

  • Methodological Answer :
  • Substituent Variation : Modify the difluorobiphenyl group (e.g., meta/para-F positions) or sulfonamide linkage to assess steric/electronic effects.
  • In Vitro Assays : Test analogs in enzyme inhibition (e.g., cyclooxygenase) or cell migration assays (e.g., leukocyte transendothelial migration, as in ).
  • Pharmacophore Modeling : Use docking simulations (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with sulfonamide).

Q. What in vivo models are suitable for evaluating therapeutic potential in inflammatory diseases?

  • Methodological Answer :
  • Inflammatory Bowel Disease (IBD) : Use dextran sulfate sodium (DSS)-induced colitis in mice, monitoring colon histopathology and cytokine levels (IL-6, TNF-α).
  • Rheumatoid Arthritis (RA) : Employ collagen-induced arthritis models, assessing joint swelling and bone erosion via micro-CT.
  • Reference : validated a related compound in IBD and RA models, demonstrating efficacy without toxicity.

Q. How can computational modeling elucidate the compound’s mechanism of action?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., integrins) over 100 ns trajectories to identify stable binding poses.
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for SAR-guided analogs.
  • ADMET Prediction : Use tools like SwissADME to predict pharmacokinetics (e.g., logP, CYP450 inhibition).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-(2',4'-difluorobiphenyl-4-ylsulfonamido)trans-cyclohexanecarboxylate
Reactant of Route 2
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Methyl 4-(2',4'-difluorobiphenyl-4-ylsulfonamido)trans-cyclohexanecarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.